molecular formula C6H4F8O2 B6312767 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol CAS No. 1858251-87-2

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol

Cat. No.: B6312767
CAS No.: 1858251-87-2
M. Wt: 260.08 g/mol
InChI Key: LZUSNVGZEMHBLK-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol is a fluorinated organic compound with the molecular formula C6H6F8O2. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds like this one are of great interest in various fields due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol typically involves the fluorination of cyclopentanol derivatives. One common method is the reaction of hexafluoropropylene oxide with methanol in the presence of a catalyst to form the desired compound. The reaction conditions often require low temperatures and controlled environments to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of specialized fluorination agents and catalysts is crucial to achieve the desired level of fluorination. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of partially fluorinated alcohols.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl methacrylate

Uniqueness

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol is unique due to its cyclopentanol backbone, which provides distinct steric and electronic properties compared to linear fluorinated alcohols. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-1-methoxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O2/c1-16-6(15)4(11,12)2(7,8)3(9,10)5(6,13)14/h15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSNVGZEMHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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